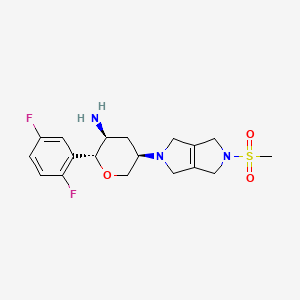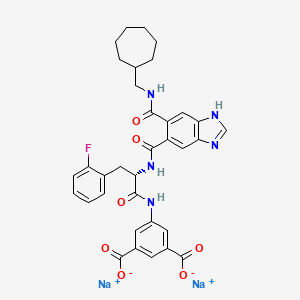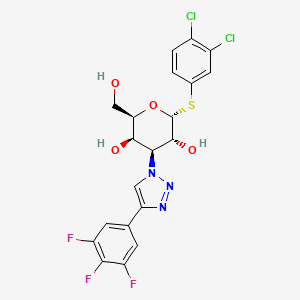![molecular formula C12H19N3O5 B607668 1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid CAS No. 22028-82-6](/img/structure/B607668.png)
1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid is a tripeptide composed of glycine, hydroxyproline, and proline This compound is notable for its role in collagen synthesis and its presence in various biological processes
準備方法
Synthetic Routes and Reaction Conditions: 1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid can be synthesized through peptide coupling reactions. The process typically involves the use of protected amino acids, which are sequentially coupled using coupling reagents like carbodiimides. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent side reactions.
Industrial Production Methods: Industrial production of glycyl-hydroxyprolyl-proline may involve enzymatic synthesis using specific proteases that can catalyze the formation of peptide bonds. This method is advantageous due to its specificity and mild reaction conditions, which help in maintaining the integrity of the peptide.
化学反応の分析
Types of Reactions: 1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyproline residue, potentially affecting the peptide’s stability and function.
Reduction: Reduction reactions can be used to modify the peptide’s structure, although they are less common for this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and other hydrides can be employed.
Substitution Reagents: Various alkylating agents can be used under mild conditions to introduce new functional groups.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxyproline derivatives, while substitution can introduce new functional groups at the glycine or proline residues.
科学的研究の応用
1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification.
Biology: The compound is studied for its role in collagen synthesis and its effects on cell signaling pathways.
Medicine: Research focuses on its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: It is used in the production of collagen-based products and as a dietary supplement to support connective tissue health.
作用機序
The mechanism of action of glycyl-hydroxyprolyl-proline involves its incorporation into collagen fibers, where it helps stabilize the triple-helix structure. The hydroxyproline residue plays a crucial role in maintaining the stability and strength of collagen. Additionally, the peptide can interact with cell surface receptors, influencing cell signaling pathways related to growth and repair.
類似化合物との比較
Prolyl-hydroxyprolyl-glycine: Another tripeptide with similar structural features but different biological activities.
Hydroxyprolyl-glycine-proline: This compound shares the hydroxyproline and proline residues but has a different sequence, affecting its function.
Uniqueness: 1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific sequence and the presence of hydroxyproline, which is essential for collagen stability. Its ability to influence collagen synthesis and cell signaling pathways sets it apart from other similar peptides.
特性
CAS番号 |
22028-82-6 |
|---|---|
分子式 |
C12H19N3O5 |
分子量 |
285.30 g/mol |
IUPAC名 |
(2S)-1-[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O5/c13-5-10(17)15-6-7(16)4-9(15)11(18)14-3-1-2-8(14)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 |
InChIキー |
QEWLAXQBHYLUSH-VGMNWLOBSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)CN)O)C(=O)O |
異性体SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2C[C@H](CN2C(=O)CN)O)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2CC(CN2C(=O)CN)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Glycylhydroxyprolylproline; Tripeptide-6; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Diphenylimidazo[1,2-a]pyridine](/img/structure/B607586.png)
![acetoxymethyl (1S,2S,4aS,7S,9aS,10S)-2,7-dihydroxy-1-methyl-8-methylene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-1,4a-ethano-7,9a-methanobenzo[a]azulene-10-carboxylate](/img/structure/B607587.png)
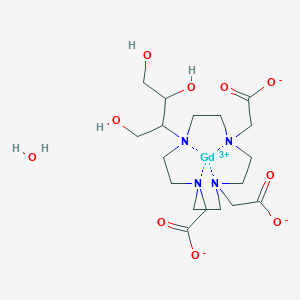
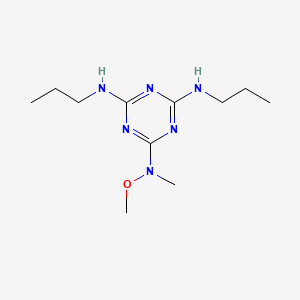
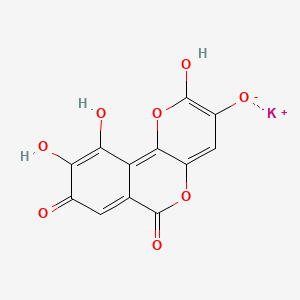
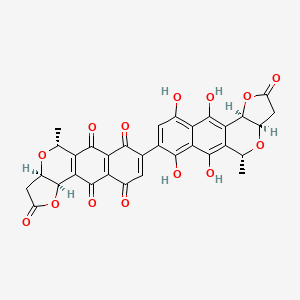
![2-Amino-1-[2-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5,6-dihydro-8,8-dimethylimidazo[1,2-a]pyrazin-7(8H)-yl]ethanone](/img/structure/B607594.png)

![4-hydroxy-6-(15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B607598.png)

